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Cat. No.: B1210642

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the
thermodynamic and physical properties of methyl fluorosulfonate. Extensive searches for
specific, experimentally determined thermodynamic data such as standard enthalpy of
formation, standard molar entropy, and heat capacity have not yielded explicit values for this
compound. The experimental protocols described herein are generalized procedures for
determining such properties and are not specific to methyl fluorosulfonate, as detailed
protocols for this substance were not found in the available literature.

Introduction

Methyl fluorosulfonate (CH3FOsS), often referred to by its trivial name "Magic Methyl," is a
powerful methylating agent used in organic synthesis. Despite its utility, its extreme toxicity has
led to its partial replacement by other reagents. A thorough understanding of its thermodynamic
properties is crucial for safe handling, process design, and for predicting its behavior in
chemical reactions. This guide provides a summary of the known physical properties and
outlines the general experimental methodologies used to determine the core thermodynamic
properties of volatile organic compounds like methyl fluorosulfonate.

Physicochemical Properties
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While specific thermodynamic data is limited, several key physical properties of methyl
fluorosulfonate have been reported. These are summarized in Table 1 for easy reference.

Table 1: Physicochemical Properties of Methyl Fluorosulfonate

Property Value Reference(s)
Molecular Formula CHsFOsS [11[2]
Molecular Weight 114.10 g/mol [2]

Boiling Point 93 °C (at 760 mmHg) [1]

Melting Point -95 °C

Density 1.45 g/mL [1]

Vapor Pressure 57.3 mmHg at 25 °C

Flash Point 10 °C

Core Thermodynamic Properties (Data Not
Available)

As of the latest literature search, specific experimentally determined values for the following
core thermodynamic properties of methyl fluorosulfonate are not publicly available:

Standard Enthalpy of Formation (AHf®)

Standard Molar Entropy (S°)

Heat Capacity (Cp)

Gibbs Free Energy of Formation (AGf°)

The absence of this data significantly limits the ability to perform detailed thermodynamic
calculations for reactions involving methyl fluorosulfonate.
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Experimental Protocols for Thermodynamic
Property Determination

The following sections describe the general experimental methodologies that would be
employed to determine the thermodynamic properties of a volatile, reactive organic compound
such as methyl fluorosulfonate.

Determination of Enthalpy of Formation by Bomb
Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly
from its enthalpy of combustion, measured using a bomb calorimeter.[3][4] For an organosulfur
compound, a rotating bomb calorimeter is often required to ensure complete combustion and
dissolution of the sulfur-containing products.[5]

General Protocol:

o Sample Preparation: A precise mass of the liquid sample (e.g., methyl fluorosulfonate) is
encapsulated in a combustible container of known heat of combustion.

o Bomb Assembly: The sample is placed in the bomb, and a fuse wire is positioned to ensure
ignition. A small amount of water is typically added to the bomb to dissolve the acidic
combustion products.

e Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

o Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter
bucket. The system is allowed to reach thermal equilibrium.

« Ignition and Data Acquisition: The sample is ignited, and the temperature change of the
water is meticulously recorded over time until a final, stable temperature is reached.

e Analysis of Products: The contents of the bomb are analyzed to determine the completeness
of combustion and to quantify any side products (e.g., nitric acid from residual nitrogen,
sulfuric acid).
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o Calculation: The heat of combustion is calculated from the temperature rise and the
previously determined heat capacity of the calorimeter system. Corrections are applied for
the heat of combustion of the capsule and fuse wire, and for the formation of any side
products. The standard enthalpy of formation is then calculated using Hess's Law.

Determination of Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids and
solids as a function of temperature.[6][7][8]

General Protocol:

o Calorimeter and Sample Cell: A precisely known mass of the sample is placed in a sample
cell within the adiabatic calorimeter.

o Thermal Isolation: The sample cell is placed in a vacuum chamber and surrounded by
adiabatic shields, which are heated to track the temperature of the sample cell, thereby
minimizing heat exchange with the surroundings.

e Heating and Temperature Measurement: A known quantity of electrical energy is supplied to
the sample cell, and the resulting temperature increase is measured with a high-precision
thermometer.

o Stepwise Measurement: This process is repeated in small temperature increments over the
desired temperature range.

o Calculation: The heat capacity at each temperature is calculated from the amount of heat
added and the measured temperature change, after correcting for the heat capacity of the
sample cell (the addenda).

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined from vapor pressure measurements at
different temperatures using the Clausius-Clapeyron equation.[9][10]

The Knudsen effusion method is suitable for determining the vapor pressure of substances with
low volatility.[9][11][12][13][14]
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General Protocol:

Sample Preparation: A small amount of the sample is placed in a Knudsen cell, which is a
small container with a very small orifice of known area.

High Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and
heated to a precise and stable temperature.

Mass Loss Measurement: The rate of mass loss of the sample due to effusion of vapor
through the orifice is measured over time using a sensitive microbalance.

Calculation: The vapor pressure is calculated from the rate of mass loss, the area of the
orifice, the temperature, and the molar mass of the effusing vapor.

Temperature Dependence: The experiment is repeated at several different temperatures to
obtain a vapor pressure curve.

The transpiration method is another technique used to measure the vapor pressure of a
substance.[15][16][17][18]

General Protocol:

Sample Saturation: A stream of an inert carrier gas is passed at a known, slow flow rate
through or over the sample, which is maintained at a constant temperature, allowing the gas
to become saturated with the vapor of the substance.

Vapor Collection: The vapor-saturated gas stream is then passed through a cold trap or an
analytical system to determine the amount of the substance that has been transported.

Quantification: The amount of transported vapor is quantified, for example, by gravimetry or
chromatography.

Calculation: The partial pressure of the vapor (which is the vapor pressure of the substance
at that temperature) is calculated from the amount of vapor transported, the volume of the
carrier gas, and the total pressure.
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o Temperature and Flow Rate Dependence: The experiment is performed at various
temperatures and carrier gas flow rates to ensure that equilibrium was achieved.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of

the thermodynamic properties of a volatile organic compound.
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Figure 1. Generalized experimental workflow for determining thermodynamic properties.

Reaction Pathways

Methyl fluorosulfonate is a highly reactive electrophile primarily used for methylation
reactions.[1] A general representation of its methylation activity is the SN2 reaction with a

generic nucleophile (Nu:).
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Figure 2. General S\2 methylation reaction pathway.

Conclusion

This technical guide has compiled the available physical properties of methyl fluorosulfonate
and outlined the standard experimental methodologies for determining its core thermodynamic
properties. A significant data gap exists in the public domain concerning the standard enthalpy
of formation, standard molar entropy, and heat capacity of this compound. The provided
experimental protocols are general in nature and would require specific adaptation and
rigorous safety precautions for a substance as reactive and toxic as methyl fluorosulfonate.
Further research, either through experimental determination or high-level computational
chemistry studies, is necessary to fill this knowledge gap and enable a more complete
thermodynamic understanding of this potent chemical reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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